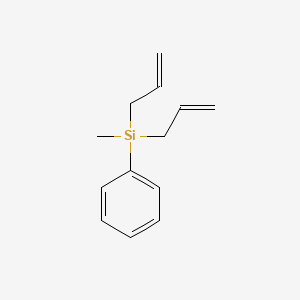

Diallyl(methyl)(phenyl)silane

Descripción general

Descripción

Diallyl(methyl)(phenyl)silane is an organosilicon compound with the molecular formula C13H18Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to two allyl groups, one methyl group, and one phenyl group. This unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diallyl(methyl)(phenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where allyl chloride reacts with methylphenylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to remove impurities and achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions: Diallyl(methyl)(phenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.

Substitution: The allyl groups can participate in substitution reactions with halogens or other nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols); reactions may require catalysts or specific conditions such as UV light or heat.

Major Products Formed:

Oxidation: Silanols, siloxanes

Reduction: Silanes with reduced functional groups

Substitution: New organosilicon compounds with substituted allyl groups

Aplicaciones Científicas De Investigación

Polymer Chemistry

Hydrosilylation Reactions

Diallyl(methyl)(phenyl)silane is utilized in hydrosilylation reactions, which are crucial for the synthesis of silicone polymers. Platinum-catalyzed hydrosilylation allows for the formation of siloxane bonds, enhancing the mechanical and thermal properties of polymers. For instance, the curing of polydimethylsiloxane (PDMS) using platinum catalysts has been shown to yield materials with excellent transparency and hardness, making them suitable for optical applications .

Table 1: Properties of Polymers Cured with this compound

| Property | Value |

|---|---|

| Transparency | High |

| Hardness | Excellent |

| Thermal Stability | Enhanced |

| Elasticity | Moderate |

Catalysis

Transition Metal-Catalyzed Reactions

this compound serves as a monomer in transition metal-catalyzed polymerization processes. Recent studies have highlighted its role in facilitating copolymerization with ethylene and propylene using Ziegler-Natta catalysts. These reactions are essential for producing specialty polymers with tailored properties .

Case Study: Copolymerization with Ethylene

In a study utilizing zirconocene catalysts, this compound was copolymerized with ethylene to produce a polymer exhibiting alternating oligomethylene and trans-1,2-cyclopentene groups. The resulting material demonstrated enhanced mechanical properties compared to traditional polyolefins .

Organic Synthesis

Reagent in Organic Transformations

The compound is also employed as a reagent in various organic transformations, including amidation reactions. Its ability to act as a silane source enables efficient coupling reactions that are pivotal in synthesizing active pharmaceutical ingredients (APIs) and natural products .

Table 2: Summary of Organic Reactions Involving this compound

| Reaction Type | Application | Outcome |

|---|---|---|

| Amidation | Synthesis of APIs | High yields |

| Hydrosilylation | Silicone polymer synthesis | Enhanced material properties |

| Copolymerization | Specialty polymer production | Tailored mechanical properties |

Mecanismo De Acción

The mechanism of action of diallyl(methyl)(phenyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive allyl and phenyl groups. The silicon atom in the compound can form stable bonds with other elements, allowing it to act as a versatile intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound’s reactivity is influenced by the electronic and steric effects of its substituents.

Comparación Con Compuestos Similares

Phenylsilane: Structurally related to diallyl(methyl)(phenyl)silane, but with a simpler composition (C6H5SiH3). It is used in similar applications but lacks the allyl groups.

Methylphenylsilane: Contains a methyl and phenyl group bonded to silicon, similar to this compound but without the allyl groups.

Diallyldimethylsilane: Contains two allyl groups and two methyl groups bonded to silicon, differing from this compound by the absence of the phenyl group.

Uniqueness: this compound is unique due to the presence of both allyl and phenyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organosilicon compounds and materials.

Actividad Biológica

Diallyl(methyl)(phenyl)silane (C13H18Si) is an organosilicon compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is characterized by the presence of allyl, methyl, and phenyl groups attached to a silicon atom. Its unique structure suggests potential reactivity and biological activity, particularly in medicinal chemistry and materials science.

Antioxidant Properties

Research indicates that silanes can exhibit antioxidant activities. This compound may enhance the activity of antioxidant enzymes, similar to other organosilanes. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Compounds with similar structures have shown the ability to modulate inflammatory pathways. For instance, diallyl disulfide, a garlic-derived compound, has demonstrated significant anti-inflammatory effects through modulation of immune response and reduction of pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial potential of organosilanes has been documented. This compound may inhibit the growth of certain pathogens through mechanisms that involve disrupting cell membranes or interfering with metabolic processes. Studies on related compounds suggest a possible synergistic effect when combined with conventional antibiotics against resistant strains such as Staphylococcus aureus and Escherichia coli .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to enhance the expression of antioxidant enzymes like superoxide dismutase and catalase, which help neutralize ROS .

- Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation : Activation of Nrf2 leads to increased expression of cytoprotective genes, which can mitigate oxidative stress and inflammation .

- Quorum Sensing Inhibition : Some organosilanes have been reported to interfere with bacterial communication systems, reducing virulence factor production in pathogens .

Case Studies

- Anti-inflammatory Study : A study demonstrated that a related compound significantly reduced edema in an animal model of induced inflammation. The treatment resulted in decreased levels of inflammatory markers and improved tissue recovery .

- Antimicrobial Efficacy : In vitro studies showed that this compound exhibited inhibitory effects against Pseudomonas aeruginosa, suggesting its potential as an adjunct therapy in treating infections caused by this pathogen .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl-phenyl-bis(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Si/c1-4-11-14(3,12-5-2)13-9-7-6-8-10-13/h4-10H,1-2,11-12H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJJSUOVZDTQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC=C)(CC=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344219 | |

| Record name | Methylphenyldiallylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-60-5 | |

| Record name | (Methyldi-2-propen-1-ylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2633-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphenyldiallylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.